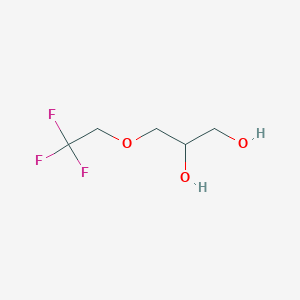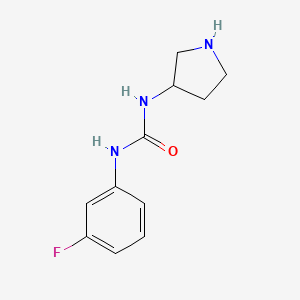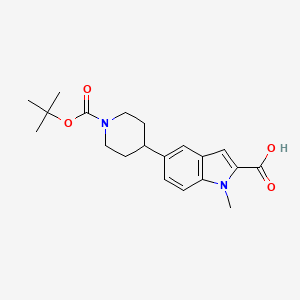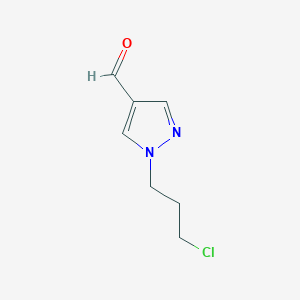
2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is an aromatic compound featuring a benzene ring substituted with chloro, fluoro, nitro, and sulfonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from benzene derivatives. One common route includes:
Nitration: Benzene is nitrated to introduce the nitro group.
Halogenation: The nitrated benzene undergoes halogenation to introduce chloro and fluoro substituents.
Sulfonation: The final step involves sulfonation to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production often employs similar steps but on a larger scale, with optimized conditions to maximize yield and purity. Catalysts and specific solvents are used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in solvents such as dichloromethane.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 2-Chloro-5-fluoro-3-aminobenzene-1-sulfonyl chloride.
Oxidation: Formation of more complex sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology and Medicine
This compound can be used to synthesize pharmaceuticals, particularly those requiring sulfonamide or sulfonate ester functionalities. It may also serve as a precursor for bioactive molecules with potential therapeutic applications.
Industry
In the materials science field, it can be used to create polymers and other materials with specific properties. Its functional groups allow for modifications that can enhance material performance.
Mecanismo De Acción
The mechanism by which 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the sulfonyl chloride group is highly reactive, facilitating nucleophilic substitution reactions. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluorobenzene-1-sulfonyl chloride
- 2-Chloro-3-nitrobenzene-1-sulfonyl chloride
- 5-Fluoro-3-nitrobenzene-1-sulfonyl chloride
Uniqueness
2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is unique due to the combination of chloro, fluoro, nitro, and sulfonyl chloride groups on a single benzene ring. This combination provides a distinct reactivity profile, making it versatile for various synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Propiedades
Fórmula molecular |
C6H2Cl2FNO4S |
|---|---|
Peso molecular |
274.05 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-6-4(10(11)12)1-3(9)2-5(6)15(8,13)14/h1-2H |
Clave InChI |
UBLRMSYHDOKQMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)

![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)


![1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B12087839.png)



